molecular formula C17H22N2O4 B2413882 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxyacetamide CAS No. 921565-21-1

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxyacetamide

Cat. No. B2413882
CAS RN: 921565-21-1
M. Wt: 318.373
InChI Key: YRMIHNDXTNSCRJ-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxyacetamide is a useful research compound. Its molecular formula is C17H22N2O4 and its molecular weight is 318.373. The purity is usually 95%.
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Scientific Research Applications

Antimycobacterial Activity

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxyacetamide: has been investigated for its antimycobacterial potential. Researchers synthesized derivatives of this compound and screened them against Mycobacterium tuberculosis H37Rv strain using the microplate alamar blue assay (MABA). Although these derivatives were less active than standard drugs like streptomycin and isoniazid, they exhibited significant antimycobacterial activity .

Thiazolidinone Derivatives

The compound belongs to the class of thiazolidinone derivatives. These heterocyclic compounds have been studied extensively due to their diverse biological activities. Thiazolidinones are known for their antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. Researchers continue to explore novel thiazolidinone derivatives for potential therapeutic applications .

Indole Moiety Synthesis

The compound contains an indole moiety. Indole derivatives are prevalent in various natural products and pharmaceuticals. Researchers have synthesized indole derivatives with diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. The indole scaffold provides a versatile platform for drug discovery and development .

Utilization of N,N-Dimethylformamide (DMF)

The synthesis of this compound likely involves N,N-dimethylformamide (DMF) as a reactant. DMF is a versatile solvent and reagent in organic synthesis. It contributes its own hydrogen, carbon, nitrogen, and oxygen atoms to form various compounds. Understanding the role of DMF in the synthesis process can provide insights into the compound’s reactivity and potential applications .

Potential Drug Development

Given the compound’s unique structure and diverse properties, it may serve as a starting point for drug development. Researchers could explore modifications to enhance its bioactivity, optimize pharmacokinetics, and minimize toxicity. Investigating its interactions with biological targets could lead to novel therapeutic agents .

Biochemical Studies

Researchers can use this compound as a tool in biochemical studies. Its interactions with enzymes, receptors, or other biomolecules could reveal valuable information about cellular processes. For example, studying its binding affinity to specific protein targets may uncover new pathways or validate existing hypotheses .

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-2-methoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-5-8-19-13-7-6-12(18-15(20)10-22-4)9-14(13)23-11-17(2,3)16(19)21/h5-7,9H,1,8,10-11H2,2-4H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMIHNDXTNSCRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)COC)N(C1=O)CC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxyacetamide

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